molecular formula C10H10ClN3O B1467388 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249578-45-7

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467388
CAS No.: 1249578-45-7
M. Wt: 223.66 g/mol
InChI Key: WENJPMPTCBDANA-UHFFFAOYSA-N
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Description

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENJPMPTCBDANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS Number: 1249578-45-7) is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological activities, structure-activity relationships, and potential applications based on recent studies.

The molecular formula of this compound is C10H10ClN3OC_{10}H_{10}ClN_3O, with a molecular weight of 223.66 g/mol. The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antioxidant Activity

Research has demonstrated that compounds containing a triazole moiety exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In comparative studies, derivatives of triazoles have shown varying degrees of radical scavenging ability, with some exhibiting over 80% inhibition at certain concentrations .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results. The mechanism is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis. For instance, related compounds have exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against common pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by substitutions on the aromatic ring. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological efficacy. For example, the introduction of a chloro group at the para position has been associated with increased antibacterial and antifungal activities compared to unsubstituted analogs .

Study 1: Antioxidant Evaluation

A study conducted by Akhtar et al. evaluated various triazole derivatives for their antioxidant potential using the DPPH assay. Compounds structurally similar to this compound demonstrated significant scavenging activity comparable to established antioxidants like ascorbic acid .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, this compound was found to inhibit the growth of Pseudomonas aeruginosa and Bacillus subtilis, with MIC values ranging from 0.5 to 2 mg/mL. These results suggest that modifications in the triazole structure can enhance antimicrobial potency .

Data Summary Table

Property Value
Molecular Formula C₁₀H₁₀ClN₃O
Molecular Weight 223.66 g/mol
CAS Number 1249578-45-7
Antioxidant Activity >80% inhibition (DPPH)
Antimicrobial Activity MIC: 0.5 - 2 mg/mL

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Triazoles are known for their antifungal properties. Research indicates that [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits significant antifungal activity against various pathogenic fungi. These compounds inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Inhibition of Candida Species

A study demonstrated that derivatives of triazole compounds showed potent activity against Candida albicans. The specific compound this compound was tested and displayed effective inhibition at low concentrations, making it a candidate for further development as an antifungal agent .

Anticancer Properties

Recent research has highlighted the potential anticancer effects of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound was found to disrupt the cell cycle and promote apoptotic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .

Agricultural Applications

Pesticidal Activity

Triazole compounds are also recognized for their pesticidal properties. This compound has been evaluated for its effectiveness against various agricultural pests and pathogens.

Case Study: Efficacy Against Fungal Pathogens

Field trials indicated that this compound could effectively control fungal diseases in crops such as wheat and barley. Its application reduced disease severity and improved crop yield compared to untreated controls .

Material Science Applications

Polymer Chemistry

In material science, triazole derivatives have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of this compound into polymer composites has shown promising results in improving material performance under various environmental conditions.

Case Study: Development of Coatings

Research into coatings containing triazole compounds has demonstrated enhanced resistance to corrosion and degradation when exposed to harsh conditions. This property is particularly beneficial for industrial applications where durability is critical .

Summary Table of Applications

Application AreaSpecific UseFindings
Medicinal ChemistryAntifungal ActivityEffective against Candida species
Anticancer PropertiesInduces apoptosis in breast cancer cells
AgriculturePesticidal ActivityReduces fungal disease severity in crops
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Development of CoatingsImproved corrosion resistance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
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[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.